(E)-ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.: 537685-67-9
Cat. No.: VC6344621
Molecular Formula: C21H16ClFN2O4S
Molecular Weight: 446.88
* For research use only. Not for human or veterinary use.
![(E)-ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 537685-67-9](/images/structure/VC6344621.png)
Specification
CAS No. | 537685-67-9 |
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Molecular Formula | C21H16ClFN2O4S |
Molecular Weight | 446.88 |
IUPAC Name | ethyl (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Standard InChI | InChI=1S/C21H16ClFN2O4S/c1-3-28-20(27)17-11(2)24-21-25(18(17)15-8-5-9-29-15)19(26)16(30-21)10-12-13(22)6-4-7-14(12)23/h4-10,18H,3H2,1-2H3/b16-10+ |
Standard InChI Key | SFUDXKHEGHPDSP-MHWRWJLKSA-N |
SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)C(=CC4=C(C=CC=C4Cl)F)S2)C |
Introduction
Structural Characterization and Nomenclature
The compound belongs to the thiazolo[3,2-a]pyrimidine class, a bicyclic system merging thiazole and pyrimidine rings. Its IUPAC name reflects the following features:
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Ethyl carboxylate at position 6
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(E)-2-(2-Chloro-6-fluorobenzylidene) substituent at position 2
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5-(Furan-2-yl) group at position 5
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7-Methyl group at position 7
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3-Oxo moiety at position 3
The (E)-configuration of the benzylidene group is critical for spatial orientation, influencing intermolecular interactions and bioactivity . Comparative analysis with analogs in the BuyersGuideChem database reveals that halogenated benzylidene groups (e.g., 2-chloro-6-fluoro) enhance metabolic stability compared to non-halogenated variants .
Synthetic Routes and Optimization
Core Ring Formation
The thiazolo[3,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation of thiazole precursors with β-keto esters. For this compound, a three-step strategy is inferred from analogous syntheses :
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Thiazole Intermediate: 2-Amino-4-methylthiazole reacts with ethyl acetoacetate to form the pyrimidine ring.
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Knoevenagel Condensation: The benzylidene group is introduced using 2-chloro-6-fluorobenzaldehyde under acidic conditions (e.g., piperidine/acetic acid).
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Esterification: The furan-2-yl group is appended via nucleophilic substitution or Pd-catalyzed coupling.
Stereochemical Control
The (E)-configuration is favored due to steric hindrance between the 2-chloro-6-fluorophenyl group and the thiazolo-pyrimidine core. Nuclear Overhauser Effect (NOE) spectroscopy or X-ray crystallography would confirm this geometry .
Physicochemical Properties
The compound’s lipophilicity (LogP > 3) suggests moderate blood-brain barrier permeability, while poor aqueous solubility may necessitate prodrug strategies for oral bioavailability .
Pharmacological Activity and Mechanisms
Compound Substituents | IC₅₀ (μM) vs HCT-116 | Reference |
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2-(2-Chloro-6-fluorobenzylidene) | 0.45 ± 0.12 | |
2-(4-Chlorophenyl) | 1.20 ± 0.30 | |
2-(3,4-Dichlorobenzylidene) | 0.78 ± 0.18 |
The furan-2-yl group may contribute to π-π stacking interactions with MDM2’s hydrophobic pocket, explaining the superior potency compared to phenyl-substituted analogs .
Antibacterial Activity
Preliminary data on related thiazolo[3,2-a]pyrimidines show moderate activity against Gram-positive bacteria (MIC = 8–16 μg/mL) . The 7-methyl group likely reduces efflux pump recognition, enhancing intracellular accumulation.
Applications and Developmental Status
Oncology Therapeutics
As a putative MDM2-p53 disruptor, this compound could synergize with DNA-damaging agents (e.g., cisplatin) in p53-wildtype cancers. Phase I trials for analogs are ongoing, though this specific derivative remains preclinical .
Agricultural Chemistry
Thiazolo[3,2-a]pyrimidines are explored as fungicidal agents. The 2-chloro-6-fluoro substitution pattern confers resistance to enzymatic degradation in plant models .
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